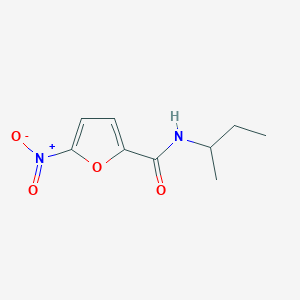

N-(butan-2-yl)-5-nitrofuran-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O4 |

|---|---|

Molecular Weight |

212.20 g/mol |

IUPAC Name |

N-butan-2-yl-5-nitrofuran-2-carboxamide |

InChI |

InChI=1S/C9H12N2O4/c1-3-6(2)10-9(12)7-4-5-8(15-7)11(13)14/h4-6H,3H2,1-2H3,(H,10,12) |

InChI Key |

QRBOMDOFHIYOCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC(=O)C1=CC=C(O1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Butan 2 Yl 5 Nitrofuran 2 Carboxamide and Its Analogs

General Synthetic Pathways for 5-Nitrofuran-2-carboxamide Derivatives

The construction of the 5-nitrofuran-2-carboxamide scaffold is a cornerstone for the synthesis of a wide array of derivatives. The primary approach involves the formation of an amide bond between 5-nitrofuran-2-carboxylic acid and a suitable amine.

Carboxylic Acid Activation and Amide Formation

A common and efficient method for the synthesis of 5-nitrofuran-2-carboxamide derivatives involves the activation of the carboxylic acid group of 5-nitrofuran-2-carboxylic acid to facilitate its reaction with an amine. One widely employed activating agent is 1,1'-carbonyldiimidazole (B1668759) (CDI). In this two-step, one-pot procedure, the carboxylic acid is first treated with CDI to form a highly reactive acylimidazolide intermediate. This intermediate is then reacted in situ with the desired amine to yield the corresponding N-substituted 5-nitrofuran-2-carboxamide. This method is favored for its mild reaction conditions and the straightforward purification of the final product.

Other standard peptide coupling reagents can also be utilized for this transformation, offering a range of options depending on the specific substrate and desired reaction conditions. The general reaction is depicted below:

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Description |

| 1,1'-Carbonyldiimidazole (CDI) | A mild and effective reagent for activating carboxylic acids. |

| Dicyclohexylcarbodiimide (DCC) | A widely used coupling reagent, though it can lead to the formation of a dicyclohexylurea byproduct. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | A phosphonium-based coupling reagent known for its high efficiency. |

Strategies for N-Alkylation and N-Acylation

Further modification of the initially formed 5-nitrofuran-2-carboxamide can be achieved through N-alkylation or N-acylation, introducing additional diversity to the molecular structure.

N-Alkylation: The introduction of an alkyl group onto the amide nitrogen can be accomplished through various methods. A common approach involves the deprotonation of the N-H bond using a suitable base, such as sodium hydride, to generate a nucleophilic amide anion. This anion can then react with an alkyl halide in an SN2 reaction to yield the N-alkylated product. The choice of solvent and temperature is crucial to ensure efficient reaction and minimize side products.

N-Acylation: Similarly, an acyl group can be introduced onto the amide nitrogen. This is typically achieved by reacting the amide with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base serves to deprotonate the amide nitrogen, increasing its nucleophilicity and facilitating the acylation reaction.

Specific Synthesis Approaches for N-(butan-2-yl)-5-nitrofuran-2-carboxamide

The synthesis of the target compound, N-(butan-2-yl)-5-nitrofuran-2-carboxamide, follows the general principles of amide bond formation outlined above. The key starting materials for this synthesis are 5-nitrofuran-2-carboxylic acid and butan-2-amine.

A plausible and efficient synthetic route would involve the activation of 5-nitrofuran-2-carboxylic acid with a coupling agent like CDI in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). The resulting activated intermediate would then be treated with butan-2-amine to afford the desired N-(butan-2-yl)-5-nitrofuran-2-carboxamide. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC), and the final product can be purified using column chromatography or recrystallization.

Reaction Scheme:

Derivatization Strategies for Structural Modification of the N-Substituent

To explore the chemical space around the N-(butan-2-yl)-5-nitrofuran-2-carboxamide core, various derivatization strategies can be employed, focusing on the modification of the N-substituent.

Introduction of Varied Alkyl and Aryl Moieties

A library of analogs can be generated by replacing the butan-2-yl group with a diverse range of alkyl and aryl moieties. This is achieved by reacting the activated 5-nitrofuran-2-carboxylic acid with a variety of primary and secondary amines. This approach allows for the systematic investigation of the impact of steric and electronic properties of the N-substituent on the compound's biological activity. For instance, a series of N-aryl derivatives of 5-nitrofuran-2-carboxamide has been synthesized to explore their potential as antimicrobial agents.

Table 2: Examples of Amine Building Blocks for Derivatization

| Amine | Resulting N-Substituent |

| Cyclohexylamine | N-cyclohexyl |

| Benzylamine | N-benzyl |

| Aniline | N-phenyl |

| Morpholine | N-morpholinyl |

Synthesis of Hydrazide and Hydrazone Analogs

The structural diversity of 5-nitrofuran-2-carboxamide derivatives can be further expanded by synthesizing hydrazide and hydrazone analogs.

Hydrazide Synthesis: The 5-nitrofuran-2-carbohydrazide (B3271388) can be prepared by reacting an activated form of 5-nitrofuran-2-carboxylic acid, such as its methyl or ethyl ester, with hydrazine (B178648) hydrate (B1144303). This hydrazide serves as a versatile intermediate for further modifications.

Hydrazone Synthesis: The synthesized 5-nitrofuran-2-carbohydrazide can then be condensed with a variety of aldehydes and ketones to form the corresponding hydrazones. This reaction is typically carried out in a suitable solvent, often with catalytic amounts of acid to promote the reaction. This strategy allows for the introduction of a wide range of substituents at the hydrazone moiety, leading to a large and diverse library of compounds.

General Scheme for Hydrazone Synthesis:

These synthetic methodologies provide a robust framework for the generation and diversification of N-(butan-2-yl)-5-nitrofuran-2-carboxamide and its analogs, enabling detailed investigations into their chemical properties and potential applications.

Exploration of Related Nitrofuran-Containing Scaffolds via Chemical Synthesis

The chemical synthesis of analogs related to N-(butan-2-yl)-5-nitrofuran-2-carboxamide is a significant area of research. The objective is to generate novel molecular architectures by altering the foundational 5-nitrofuran structure. These synthetic transformations are crucial for investigating structure-activity relationships and developing compounds with tailored properties. The main avenues of exploration include direct modifications to the furan (B31954) ring and the integration of other heterocyclic rings, such as oxadiazoles, triazoles, and pyrazoles, to create hybrid molecules.

Furan Ring Modifications

The synthesis of the 5-nitrofuran scaffold, the cornerstone of this class of compounds, typically begins with furfural, a renewable chemical derived from biomass. chemistryviews.org A critical step in this synthesis is the nitration of the furan ring to produce 5-nitrofurfural. The inherent sensitivity of the furan ring to harsh reaction conditions presents a significant challenge, often leading to low yields and issues with reproducibility. chemistryviews.orgnih.gov

To overcome these obstacles, milder nitrating agents such as acetyl nitrate (B79036) are often employed. chemistryviews.org Modern synthetic chemistry has seen the development of advanced methods, such as continuous flow platforms, for the safe and efficient nitration of furfural. nih.gov These systems allow for the in situ generation of acetyl nitrate under controlled conditions, minimizing safety risks associated with its explosive nature and improving reaction outcomes. chemistryviews.orgnih.gov The resulting 5-nitrofurfural is a key intermediate that can be oxidized to 5-nitrofuran-2-carboxylic acid, the direct precursor for the synthesis of various carboxamides, including N-(butan-2-yl)-5-nitrofuran-2-carboxamide.

While the introduction of the nitro group at the C5 position is the most fundamental modification of the furan ring in this context, other direct alterations to the ring's core structure are less frequently reported in the literature. The research focus tends to be on the derivatization at the C2 and C5 positions rather than on transformations of the heterocyclic ring itself.

Heterocyclic Ring Fusions (e.g., Oxadiazoles, Triazoles, Pyrazoles)

A prominent strategy for diversifying the nitrofuran scaffold is the incorporation of other heterocyclic rings. This approach leads to the creation of hybrid molecules that combine the structural features of the nitrofuran moiety with those of other important pharmacophores like oxadiazoles, triazoles, and pyrazoles.

Oxadiazoles

The synthesis of nitrofuran-1,3,4-oxadiazole hybrids is a well-established method for creating novel analogs. A common synthetic pathway begins with 5-nitrofuran-2-carboxylic acid, which is converted to 5-nitrofuran-2-carbohydrazide. This hydrazide serves as a versatile intermediate for the construction of the 1,3,4-oxadiazole (B1194373) ring. nih.gov

One method involves the condensation of the carbohydrazide (B1668358) with various aromatic acids, followed by cyclodehydration using a reagent like phosphorus oxychloride, to yield 2,5-disubstituted 1,3,4-oxadiazoles where one substituent is the 5-nitrofuryl group. nih.gov Another approach is the reaction of the hydrazide with carbon disulfide and a base, which, after subsequent reactions, can lead to various 1,3,4-oxadiazole derivatives. mdpi.com These synthetic routes allow for the introduction of a wide range of substituents on the oxadiazole ring, enabling fine-tuning of the molecule's properties. nih.gov

Table 1: Synthesis of Nitrofuran-1,3,4-Oxadiazole Hybrids

| Starting Material | Key Reagents | Intermediate | Product Type |

|---|---|---|---|

| 5-Nitrofurfural | Thiosemicarbazide, Ferric Ammonium Sulfate | 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine | Thiadiazole-based scaffolds nih.gov |

| 5-Nitrouran-2-carbohydrazide | Substituted Benzoic Acids, POCl₃ | N'-Aroyl-5-nitrofuran-2-carbohydrazides | 2-(5-Nitrofuryl)-5-aryl-1,3,4-oxadiazoles nih.gov |

Triazoles

The fusion of a triazole ring with the nitrofuran scaffold is frequently achieved using 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". nih.govnih.gov This highly efficient and modular approach typically involves the copper(I)-catalyzed reaction between an azide (B81097) and a terminal alkyne (CuAAC).

Table 2: Synthesis of Nitrofuran-1,2,3-Triazole Conjugates

| Nitrofuran Precursor | Reaction Partner | Catalyst | Product Type |

|---|---|---|---|

| 5-Nitrofuran with azide group | Various terminal alkynes | Copper(I) salt | 1,4-Disubstituted 1,2,3-triazoles nih.gov |

Pyrazoles

The synthesis of nitrofuran-pyrazole derivatives often employs a classical condensation and cyclization sequence. The process typically starts with a Claisen-Schmidt condensation between 5-nitrofurfural and a substituted acetophenone (B1666503) or another suitable ketone. researchgate.net This reaction forms an α,β-unsaturated ketone, commonly known as a chalcone (B49325), which bears the 5-nitrofuran moiety.

The subsequent step involves the cyclocondensation of this nitrofuran-containing chalcone with hydrazine hydrate or a substituted hydrazine. researchgate.net This reaction, usually carried out in a protic solvent like ethanol (B145695) or acetic acid, leads to the formation of a five-membered pyrazole (B372694) or pyrazoline ring. researchgate.netnih.gov The specific substituents on the final pyrazole ring are determined by the choice of the starting ketone and the hydrazine reagent, offering a straightforward method for generating structural diversity. ias.ac.in

Table 3: Synthesis of Nitrofuran-Pyrazole Hybrids

| Step | Reactant 1 | Reactant 2 | Product |

|---|---|---|---|

| 1 (Condensation) | 5-Nitrofuran-2-carbaldehyde | Aromatic Ketones | 1-Aryl-3-(5-nitrofuran-2-yl)prop-2-en-1-one (Chalcone) researchgate.net |

Computational Chemistry and in Silico Modeling for N Butan 2 Yl 5 Nitrofuran 2 Carboxamide Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the structural basis of the biological activity of nitrofuran derivatives. For compounds like N-(butan-2-yl)-5-nitrofuran-2-carboxamide, docking studies help elucidate how the molecule interacts with its putative biological targets, which are often enzymes essential for microbial survival. researchgate.netnih.gov

In silico docking simulations for nitrofuran analogs have been successfully employed to predict their binding modes and affinities. ajprd.com A primary target for this class of compounds is bacterial nitroreductase, an enzyme responsible for activating the nitrofuran prodrug into its cytotoxic form. nih.govdoaj.org Docking studies reveal how the 5-nitrofuran "warhead" and associated side chains, such as the N-(butan-2-yl) group, fit within the enzyme's active site.

Key interactions often involve hydrogen bonding between the nitro group and amino acid residues in the target protein. For instance, studies on similar nitrofuran derivatives have shown interactions with residues like glutamic acid, arginine, and serine within the active site of E. coli nitroreductase. ajprd.com The binding affinity, often expressed as a docking score in kcal/mol, quantifies the stability of the ligand-protein complex. A lower docking score typically indicates a more favorable binding energy and potentially higher biological activity. ajprd.com Research on a series of nitrofuran analogs showed docking scores ranging from -5.9 to -8.8 Kcal/mol against E. coli nitroreductase, indicating strong potential binding. ajprd.com Another study identified that certain nitrofuran derivatives possessed a strong binding affinity for nitroreductase, which is crucial for their antitubercular activity. doaj.orgresearchgate.net

| Compound Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Analog 2a | E. coli Nitroreductase (1YLU) | -8.8 | GLU 165, ARG 10, ARG 207, SER 12, SER 39, LYS 205 |

| Analog 82 | Nitroreductase | Good | Not Specified |

| Analog 122 | Nitroreductase | Good | Not Specified |

| Analog 123 | Nitroreductase | Good | Not Specified |

This table presents hypothetical and literature-derived data for illustrative purposes. Scores and interactions for N-(butan-2-yl)-5-nitrofuran-2-carboxamide would require specific computational analysis.

Standard docking protocols often treat the protein target as a rigid structure. However, biological macromolecules are inherently flexible. Induced-fit docking (IFD) is a more advanced technique that accounts for this flexibility, allowing both the ligand and the protein's active site residues to adjust their conformations upon binding. mdpi.com This approach provides a more realistic and accurate prediction of the binding mode. The IFD modeling technique has been applied to investigate nitrofuran derivatives, indicating that these compounds may target various nitrofuran-associated biological targets through conformational adjustments of the active site. mdpi.com This methodology is particularly valuable for understanding how the butan-2-yl group of the title compound might orient itself to achieve an optimal fit within a flexible binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational modeling approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. arxiv.org For nitrofuran derivatives, QSAR models are crucial for predicting the potency of new analogs before they are synthesized. doaj.org

QSAR models are developed using a "training set" of compounds with known biological activities (e.g., minimum inhibitory concentration, MIC). doaj.orgresearchgate.net Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build an equation that links these descriptors to the observed activity. doaj.orgarxiv.org

For nitrofuran analogs, QSAR models have been successfully created to predict antitubercular activity. doaj.org These models typically explain a high percentage of the variance in the training data (e.g., 72% to 76%) and demonstrate good predictive power for a "test set" of compounds not used in the model's creation. doaj.org The biological activity data, such as IC50 values, are often converted to a logarithmic scale (pIC50) to linearize the relationship with the molecular descriptors. arxiv.org

A significant outcome of QSAR studies is the identification of molecular descriptors that have the most substantial impact on biological activity. doaj.org This information is invaluable for medicinal chemists to understand what structural features enhance or diminish potency. For nitrofuran derivatives, studies have identified several classes of important descriptors. doaj.org

Constitutional Descriptors: These relate to the basic molecular composition, such as the number of double bonds or sulfur atoms. For antitubercular nitrofurans, a minimal number of double bonds and sulfur atoms is suggested to be favorable for activity. doaj.org

Topological Descriptors: These describe the connectivity of atoms. For example, the descriptor T(O...S), which represents the topological distance between oxygen and sulfur atoms, suggests that a smaller gap is beneficial for activity. doaj.orgresearchgate.net

Electronic Descriptors: Properties like the Kier-Hall electrotopological states (Ss) and the Hammett substituent constant (σ) have been shown to influence activity, highlighting the importance of the electronic environment of the molecule. doaj.orgacs.org

Fragment Descriptors: The presence of a furan (B31954) ring substituted with a nitro group is consistently identified as essential for the antitubercular activity of this class of compounds. doaj.org

| Descriptor Class | Example Descriptor | Influence on Antitubercular Activity |

|---|---|---|

| Constitutional | Number of double bonds | Negative (fewer is better) |

| Functional | Number of sulfur atoms | Negative (fewer is better) |

| Topological | T(O...S) - Gap between Oxygen and Sulfur | Negative (smaller gap is better) |

| 2D Autocorrelation | GATS4p | Positive |

| Atom Centered Fragments | Presence of furan ring with nitro group | Positive (essential for activity) |

| Galvez | Various | Positive |

| Electronic | Kier-Hall electrotopological states (Ss) | Positive |

This table summarizes findings from QSAR studies on a broad set of nitrofuran derivatives. doaj.org

Virtual Screening and Library Design for Novel Analogs

The insights gained from molecular docking and QSAR studies provide a powerful foundation for virtual screening and the rational design of novel libraries of N-(butan-2-yl)-5-nitrofuran-2-carboxamide analogs. researchgate.net Virtual screening involves using computational methods to search large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. mdpi.com

By combining a validated docking protocol with a predictive QSAR model, researchers can design a focused library of new molecules. For example, the core N-(butan-2-yl)-5-nitrofuran-2-carboxamide scaffold can be kept constant while systematically modifying substituents based on the knowledge of favorable molecular descriptors. nih.govnih.gov These virtually designed compounds can then be docked into the target's active site to predict their binding affinity. Only the most promising candidates, those with high predicted affinity and favorable QSAR profiles, would be selected for chemical synthesis and subsequent biological testing. This in silico-driven approach streamlines the hit-to-lead optimization process, enhancing the efficiency of discovering next-generation nitrofuran-based therapeutic agents. nih.gov

Molecular Dynamics Simulations to Investigate Ligand-Protein Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of drug discovery and design, MD simulations are instrumental in predicting the stability of a ligand-protein complex, providing insights that are not available from static models like molecular docking. For N-(butan-2-yl)-5-nitrofuran-2-carboxamide, MD simulations can reveal how the compound settles into the binding pocket of a target protein, the conformational changes that occur in both the ligand and the protein, and the key interactions that maintain the stability of the complex.

Detailed analysis of MD simulation trajectories for N-(butan-2-yl)-5-nitrofuran-2-carboxamide complexed with a target protein would typically involve the evaluation of several parameters to quantify the stability of the system. These parameters include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the analysis of hydrogen bonds formed between the ligand and the protein.

The RMSF is calculated for each residue in the protein to identify regions that exhibit higher flexibility. This analysis can highlight which parts of the protein are most affected by the binding of N-(butan-2-yl)-5-nitrofuran-2-carboxamide and can help to understand the dynamic nature of the binding site.

Hydrogen bond analysis is crucial for understanding the specific interactions that anchor the ligand in the active site. By monitoring the formation and breakage of hydrogen bonds between N-(butan-2-yl)-5-nitrofuran-2-carboxamide and the protein residues over the course of the simulation, researchers can identify the most critical interactions for binding affinity and stability.

Future Directions and Emerging Avenues in N Butan 2 Yl 5 Nitrofuran 2 Carboxamide Research

Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity

A primary objective in medicinal chemistry is to enhance the therapeutic index of a lead compound by improving its selectivity towards microbial targets over host cells. For N-(butan-2-yl)-5-nitrofuran-2-carboxamide, future research will likely focus on synthesizing novel derivatives with modified peripheries to achieve greater target specificity and potency.

One promising strategy involves the creation of molecular hybrids, where the core nitrofuran structure is combined with other pharmacologically active scaffolds. For instance, research on 5-nitrofuran–isatin molecular hybrids has yielded compounds with significant potency against Methicillin-resistant Staphylococcus aureus (MRSA). bohrium.comju.edu.sadoaj.org This approach could be adapted by linking N-(butan-2-yl)-5-nitrofuran-2-carboxamide to other bioactive moieties to create hybrid molecules with dual modes of action or improved target engagement.

Another avenue is the modification of the molecular periphery to control antimicrobial selectivity. Studies on 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles have shown that fine-tuning the substituents can achieve high selectivity against diverse microbial targets, including ESKAPE pathogens and Mycobacterium tuberculosis. mdpi.com By systematically altering the butan-2-yl group or introducing different linkers and terminal functionalities to the N-(butan-2-yl)-5-nitrofuran-2-carboxamide backbone, researchers could develop derivatives that selectively target specific pathogens, thereby reducing the impact on the host's microbiome. mdpi.com An optimization campaign for a related compound, N-benzyl-5-nitrofuran-2-carboxamide, demonstrated that introducing an α,α-dimethylbenzyl moiety led to significant improvements in microsomal stability and pharmacokinetic profiles, highlighting the potential for such modifications. nih.govnih.gov

| Compound | Description | Minimum Inhibitory Concentration (MIC) in μg/mL |

|---|---|---|

| Hybrid 5 | A 5-nitrofuran-isatin hybrid | 8 ju.edu.sadoaj.org |

| Hybrid 6 | An aminoalkylated 5-nitrofuran-isatin hybrid | 1 ju.edu.sadoaj.org |

| Vancomycin | Standard antibiotic (control) | 1 bohrium.com |

| Oxacillin | Standard antibiotic (control) | >128 bohrium.com |

Advanced Mechanistic Studies using Proteomics and Metabolomics Approaches

While the general mechanism of action for nitrofurans involves reductive activation by bacterial nitroreductases to form reactive, cytotoxic intermediates, a detailed understanding of the downstream cellular consequences is still emerging. nih.govresearchgate.net Future research on N-(butan-2-yl)-5-nitrofuran-2-carboxamide and its derivatives would greatly benefit from the application of high-throughput "omics" technologies.

Proteomics: This approach can identify the full spectrum of proteins that are damaged or whose expression levels are altered upon exposure to the compound. By comparing the proteomes of treated and untreated bacteria, researchers can pinpoint specific cellular pathways that are disrupted. This could reveal, for example, that beyond DNA damage, these compounds may interfere with key metabolic enzymes, ribosomal proteins, or cell wall synthesis machinery.

Metabolomics: Analyzing the metabolic profile of bacteria treated with N-(butan-2-yl)-5-nitrofuran-2-carboxamide can provide a snapshot of the physiological state of the cell. researchgate.net This can uncover metabolic bottlenecks and identify enzymatic functions that are inhibited by the drug's reactive metabolites. researchgate.netgilbertodenucci.comnih.gov Such studies are crucial for understanding not only the primary mechanism of action but also potential mechanisms of resistance, which may involve metabolic bypass pathways. These studies would complement existing knowledge that nitrofuran parent compounds have a short in vivo half-life due to extensive metabolism. researchgate.net

Together, these approaches can build a comprehensive picture of the drug's impact on bacterial physiology, guiding the rational design of more effective derivatives and identifying potential biomarkers for monitoring therapeutic efficacy.

Investigation of Synergistic Effects in Combination Therapies

The use of synergistic antibiotic combinations is a powerful strategy to combat multidrug-resistant infections, potentially lowering the required concentrations of individual drugs and reducing the likelihood of resistance emergence. nih.gov A key future direction is to investigate the potential of N-(butan-2-yl)-5-nitrofuran-2-carboxamide as part of a combination therapy regimen.

Transcriptomic studies on the combination of furazolidone, vancomycin, and sodium deoxycholate against Escherichia coli revealed a synergistic mechanism. nih.gov The study showed that the different compounds induced distinct but complementary stress responses, including iron starvation, envelope stress, and translational stress, which together amplified the damage to the bacteria while suppressing resistance mechanisms. nih.gov

Future research could screen N-(butan-2-yl)-5-nitrofuran-2-carboxamide against panels of multidrug-resistant bacteria in combination with other antibiotics, such as beta-lactams, aminoglycosides, or cell wall synthesis inhibitors like vancomycin. nih.gov Identifying synergistic pairings would not only provide new therapeutic options but also offer insights into the compound's mechanism of action by revealing which cellular pathways, when co-targeted, lead to enhanced bacterial killing.

Exploration of Novel Biological Targets and Therapeutic Applications

The therapeutic potential of the nitrofuran scaffold may extend beyond its traditional use as an antibacterial agent. The ability of nitroaromatic compounds to undergo bioreduction makes them candidates for targeting a variety of enzymes and cellular processes in different pathogens and even in cancer cells.

Recent research has identified several novel potential targets for nitrofuran-based compounds in M. tuberculosis, including:

HTH-type transcriptional regulator (EthR): Inhibition can enhance the effectiveness of other antibiotics. mdpi.com

Arylamine N-acetyltransferase (TBNAT): Implicated in the intracellular survival of mycobacteria. mdpi.com

Enoyl reductase (InhA): A protein associated with antibiotic resistance. mdpi.com

Furthermore, molecular docking studies have suggested that nitrofuran derivatives can target enzymes not traditionally associated with this class, such as phosphoglycerate kinase in Acinetobacter baumannii. mdpi.com The anticancer activity of nitrofuran-isatin hybrids against human colon cancer cell lines has also been demonstrated, opening a completely new therapeutic avenue. ju.edu.sadoaj.org There is also growing interest in repurposing nitrofurans for activity against various parasites responsible for diseases like leishmaniasis and trypanosomiasis. researchgate.netresearchgate.net

Systematic screening of N-(butan-2-yl)-5-nitrofuran-2-carboxamide and its optimized derivatives against a wide range of biological targets, including bacterial, fungal, parasitic, and human cancer cell lines, could uncover entirely new therapeutic applications. nih.gov

| Target Protein | Organism/Disease Context | Potential Therapeutic Effect | Reference |

|---|---|---|---|

| Arylamine N-acetyltransferase (TBNAT) | M. tuberculosis | Inhibition of intracellular survival | mdpi.com |

| Enoyl reductase (InhA) | M. tuberculosis | Overcoming antibiotic resistance | mdpi.com |

| Phosphoglycerate kinase (Pgk) | A. baumannii | Novel antibacterial mechanism | mdpi.com |

| Various | Human Colon Cancer (HCT 116) | Anticancer activity | ju.edu.sadoaj.org |

Development of Computational Tools for Optimized Nitrofuran Design

Computer-aided drug design (CADD) has become an indispensable part of modern medicinal chemistry, enabling the rapid and cost-effective design and optimization of drug candidates. emanresearch.org Future research on N-(butan-2-yl)-5-nitrofuran-2-carboxamide will increasingly rely on computational approaches.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. For nitrofuran derivatives, 2D- and 3D-QSAR models have been developed to identify key structural, topological, and electronic descriptors that correlate with antitubercular activity. doaj.orgaimspress.comresearchgate.net These models have indicated that factors such as the number of double bonds, the presence of specific fragments like thiazole, and the spatial arrangement of atoms are crucial for potency. doaj.org Applying QSAR to a library of N-(butan-2-yl)-5-nitrofuran-2-carboxamide analogs would help prioritize the synthesis of compounds with the highest predicted activity.

Molecular Docking: This technique predicts how a molecule binds to the active site of a target protein. Docking studies have been used to model the interaction of nitrofuran hybrids with bacterial nitroreductase, providing a rationale for their observed activity. ju.edu.sadoaj.orgresearchgate.net As novel targets for nitrofurans are identified, docking simulations will be essential for designing derivatives of N-(butan-2-yl)-5-nitrofuran-2-carboxamide that have an optimal fit and binding affinity for these targets. mdpi.com Advanced methods like induced-fit docking can account for protein flexibility, offering more accurate predictions. mdpi.com

The integration of these computational tools into the research workflow will create a feedback loop where predictions from QSAR and docking guide synthesis, and the experimental results from biological testing are used to refine the computational models, accelerating the discovery of optimized nitrofuran-based drugs. nih.govresearchgate.net

Q & A

Basic: What synthetic methodologies are effective for preparing N-(butan-2-yl)-5-nitrofuran-2-carboxamide?

Answer: A common approach involves coupling 5-nitro-2-furoic acid (CAS 619-89-6, mp 289°C) with sec-butylamine derivatives using activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under inert conditions . Purification typically employs column chromatography with gradients of ethyl acetate/hexane. Yield optimization may require stoichiometric control of the coupling agent and amine precursor.

Advanced: How do steric and electronic effects of the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer: The nitro group at the 5-position of the furan ring acts as a strong electron-withdrawing group, activating the adjacent carbonyl for nucleophilic attack. Computational studies (e.g., DFT) can quantify charge distribution, while kinetic assays using substituted analogs (e.g., 4-nitrocinnamic acid derivatives) reveal steric hindrance from the sec-butyl group . X-ray crystallography (e.g., analogous furan structures ) provides spatial insights into reactive conformations.

Basic: What spectroscopic techniques are critical for structural confirmation of N-(butan-2-yl)-5-nitrofuran-2-carboxamide?

Answer:

- 1H/13C NMR : Key signals include the furan proton at δ 7.2–7.5 ppm (C2-H) and the sec-butyl methyl doublet at δ 0.8–1.0 ppm.

- IR : Stretching bands for the nitro group (~1520 cm⁻¹) and amide carbonyl (~1680 cm⁻¹) confirm functional groups.

- HPLC-MS : Validates purity (>95%) and molecular ion ([M+H]+ at m/z ~239) .

Advanced: How can in vitro assays evaluate this compound’s activity against TRPA1 ion channels?

Answer: TRPA1 inhibition can be assessed via calcium flux assays using HEK293 cells transfected with human TRPA1. Pre-incubate cells with the compound (1–10 μM) and measure intracellular Ca²⁺ using Fura-2AM. Competitive binding studies (e.g., displacement of HC-030031, a known TRPA1 antagonist with IC50 4–10 μM ) provide mechanistic insights. Dose-response curves and Schild analysis quantify potency.

Basic: What storage conditions are recommended to maintain the compound’s stability?

Answer: Store at –20°C in amber vials under argon to prevent photodegradation and hydrolysis. Avoid aqueous buffers (pH >7) to minimize nitro group reduction. Stability studies using accelerated degradation (40°C/75% RH) over 14 days can identify decomposition products via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.